potassium 2-oxo-1,2-dihydroquinazoline-4-carboxylate
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Overview
Description
Potassium 2-oxo-1,2-dihydroquinazoline-4-carboxylate is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 2-oxo-1,2-dihydroquinazoline-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthranilic acid derivatives with isocyanates or carbodiimides, followed by cyclization to form the quinazoline ring. The reaction is often carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the potassium salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-oxo-1,2-dihydroquinazoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can have different functional groups attached to the quinazoline ring. These derivatives can exhibit diverse biological and chemical properties .
Scientific Research Applications
Potassium 2-oxo-1,2-dihydroquinazoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound and its derivatives have shown potential as enzyme inhibitors and have been studied for their biological activity.
Medicine: Quinazoline derivatives are known for their pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of potassium 2-oxo-1,2-dihydroquinazoline-4-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, quinazoline derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
Quinazoline-4-carboxylic acid: A closely related compound with similar structural features.
2-oxo-1,2-dihydroquinoline-4-carboxylate: Another quinazoline derivative with potential biological activity.
Quinoline derivatives: Compounds with a similar fused ring system but different functional groups.
Uniqueness
Potassium 2-oxo-1,2-dihydroquinazoline-4-carboxylate is unique due to its specific potassium salt form, which can influence its solubility and reactivity. Additionally, the presence of the 2-oxo group and the carboxylate functionality provides distinct chemical properties that can be exploited in various applications .
Properties
CAS No. |
1023511-63-8 |
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Molecular Formula |
C9H5KN2O3 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
potassium;2-oxo-1H-quinazoline-4-carboxylate |
InChI |
InChI=1S/C9H6N2O3.K/c12-8(13)7-5-3-1-2-4-6(5)10-9(14)11-7;/h1-4H,(H,12,13)(H,10,11,14);/q;+1/p-1 |
InChI Key |
QYIZOGVOANIGHL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=O)N2)C(=O)[O-].[K+] |
Purity |
95 |
Origin of Product |
United States |
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